Alepterolic acid

Descripción general

Descripción

Alepterolic acid is an ent-labdane diterpene found as a major metabolite from Aleuritopteris argentea (S. G. Gmél.) Fée, a medicinal fern . It exhibits larvicidal properties against Aedes aegypti (L.) (Diptera, Culicidae), with an LC50 of 87.3 ppm .

Synthesis Analysis

New derivatives of alepterolic acid were synthesized by esterification and click chemistry reaction in a fast, conventional, and efficient way . All the products were obtained in good yields (72 to 97 %) .Molecular Structure Analysis

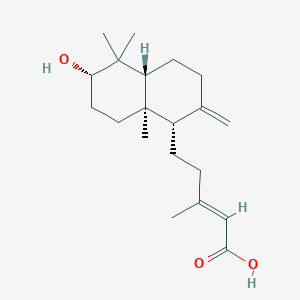

The molecular structure of Alepterolic acid was confirmed by 1H-, 13C-NMR and mass spectral data .Chemical Reactions Analysis

23 new derivatives of alepterolic acid combined with 1,2,3-triazole were designed and synthesized by esterification and click chemistry reaction . The use of the easily available reactants and the common reaction conditions furnish an efficient method for the synthesis of alepterolic acid derivatives .Physical And Chemical Properties Analysis

Alepterolic acid is a powder with a molecular formula of C20H32O3 and a molecular weight of 320.47 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Medicinal Use in Traditional Chinese Medicine

Alepterolic acid is a natural diterpenoid isolated from Aleuritopteris argentea , a fern used in traditional Chinese medicine. It has been traditionally used to regulate menstruation and prevent cancer .

Synthesis of Derivatives via Click Chemistry

Researchers have synthesized new derivatives of alepterolic acid using click chemistry. This method allows for the creation of compounds with potential medicinal applications, including the regulation of biological pathways and the treatment of diseases .

Anti-Dengue Viral Properties

Alepterolic acid has shown potential as a bioactive lead against the dengue virus. It exhibited larvicidal properties with an LC50 of 87.3 ppm, indicating its potential use in combating dengue fever by targeting the mosquito larvae that transmit the virus .

Antioxidant Properties

While not directly related to alepterolic acid, similar compounds like α-lipoic acid have been noted for their potent antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which can lead to various chronic diseases .

Potential Anti-Cancer Activity

The traditional use of Aleuritopteris argentea for cancer prevention hints at the potential anti-cancer properties of alepterolic acid. Research into its efficacy and mechanisms as an anti-cancer agent could provide valuable insights .

Menstrual Regulation

Alepterolic acid’s use in regulating menstruation suggests its influence on hormonal balance and reproductive health. Further research could explore its applications in gynecology and fertility treatments .

Structural Modification for Drug Development

The structural modification of alepterolic acid can lead to the development of new pharmaceuticals. By altering its structure, scientists can enhance its efficacy, specificity, and safety profile for various therapeutic applications .

Functional Materials in Chemistry

The synthesis of alepterolic acid derivatives can also contribute to the field of functional materials. These materials have applications in various industries, including electronics, coatings, and biotechnology .

Safety and Hazards

When handling Alepterolic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23)/b13-12+/t15-,16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWOKEZJIRLIDO-ZJGHDVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019953 | |

| Record name | Alepterolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alepterolic acid | |

CAS RN |

63399-38-2 | |

| Record name | Alepterolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of alepterolic acid and what are its potential medicinal applications?

A1: Alepterolic acid is a natural diterpenoid isolated from the fern Aleuritopteris argentea. [, , , , , , , ] This fern has a history of use in traditional Chinese medicine for regulating menstruation and potentially preventing cancer. [, ] While research is ongoing, alepterolic acid derivatives have shown promising anti-cancer activity in vitro, particularly against breast cancer cells. [, ]

Q2: How do researchers modify the structure of alepterolic acid to explore its therapeutic potential?

A2: Scientists are exploring various structural modifications of alepterolic acid to enhance its biological activity and explore its potential as a therapeutic agent. One approach utilizes click chemistry, a fast and efficient method, to synthesize a series of 1,2,3-triazole derivatives of alepterolic acid. [] Other studies have focused on synthesizing arylformyl piperazinyl derivatives [] and incorporating amino moieties [] into the alepterolic acid structure. These modifications aim to improve its efficacy against various cancer cell lines.

Q3: Which cancer cell lines have shown sensitivity to alepterolic acid and its derivatives in preclinical studies?

A3: Alepterolic acid derivatives have demonstrated promising anti-cancer activity against a range of cancer cell lines. Notably, N-[m-(trifluoromethoxy)phenyl] alepterolamide exhibited comparable activity against MCF-7 breast cancer cells. [] Additionally, piperazine-tethered derivatives showed efficacy against HepG2 hepatoma cells and MDA-MB-231 triple-negative breast cancer cells. []

Q4: What are the proposed mechanisms of action for alepterolic acid's anti-cancer effects?

A4: Research suggests that alepterolic acid derivatives exert anti-cancer effects through various mechanisms:

- Induction of apoptosis: N-[m-(trifluoromethoxy)phenyl] alepterolamide increased levels of cleaved caspase-9, cleaved caspase-3, cleaved poly (ADP-ribose) polymerase (PARP), and Bax/Bcl2 ratio in MCF-7 cells, indicating activation of caspase-dependent apoptotic pathways. []

- Inhibition of Akt/p70S6K signaling pathway: The same compound also appears to modulate the Akt/p70S6K signaling pathway, contributing to its anti-cancer effects. []

- Inhibition of cell growth and colony formation: Piperazine-tethered derivatives inhibited the growth of MDA-MB-231 cells and prevented colony formation, further supporting their anti-cancer potential. []

Q5: Besides anti-cancer activity, does alepterolic acid exhibit other biological activities?

A5: Yes, alepterolic acid has shown larvicidal activity against mosquito species Anopheles darlingi and Aedes aegypti, which are vectors for malaria and dengue fever respectively. [, ] This suggests potential applications in vector control strategies for these diseases.

Q6: What are the challenges in developing alepterolic acid into a therapeutic drug?

A6: While promising, further research is needed to fully understand the pharmacokinetic properties, potential toxicity, and long-term effects of alepterolic acid and its derivatives. This includes investigating its absorption, distribution, metabolism, excretion (ADME), and evaluating its safety profile in preclinical and clinical settings. Developing suitable formulations to improve its stability, solubility, and bioavailability is crucial for its successful translation into a therapeutic drug.

Q7: What analytical techniques are employed to characterize and study alepterolic acid?

A7: Various analytical techniques are used to characterize and quantify alepterolic acid. These include:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry are essential for structural confirmation and analysis of alepterolic acid and its derivatives. [, , ]

- Chromatographic techniques: High-Performance Liquid Chromatography (HPLC) is utilized for the isolation and quantification of alepterolic acid from plant material and in analytical studies. []

Q8: Is there a role for computational chemistry in researching alepterolic acid?

A8: Absolutely. Computational studies, particularly molecular docking simulations, have been conducted to evaluate the binding affinity of alepterolic acid and other diterpenes against dengue viral proteins. [] This approach can help predict potential interactions with drug targets and guide the design of more potent and selective derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)